
2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which combines the properties of 2,3,3a,7a-tetrahydro-1H-indene, cycloocta-1,5-diene, and iridium. The presence of iridium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium typically involves the coordination of iridium with 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene ligands. One common method involves the reaction of iridium trichloride with 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iridium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the ligands (2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene) are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The iridium atom acts as a central metal that can undergo oxidation and reduction, enabling it to participate in redox reactions. The ligands stabilize the iridium center and enhance its reactivity towards specific substrates. Molecular targets and pathways involved in its action include the activation of small molecules like hydrogen and carbon monoxide, which are essential in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3a,4-Tetrahydro-1H-indene: Similar in structure but lacks the iridium center.
3a,4,7,7a-Tetrahydro-1H-indene-1,3(2H)-dione: Contains a different functional group and lacks the iridium center.
(S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione: A stereoisomer with different substituents and no iridium.
Uniqueness
The uniqueness of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium lies in the presence of the iridium center, which imparts exceptional catalytic properties. The combination of 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene ligands further enhances its stability and reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H24Ir |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium |
InChI |
InChI=1S/C9H12.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-2,4-5,8-9H,3,6-7H2;1-2,7-8H,3-6H2; |
Clave InChI |
CKOOZMYZHOMAEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC=CC2C1.C1CC=CCCC=C1.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)

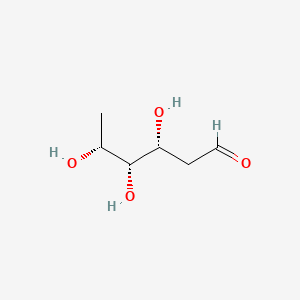
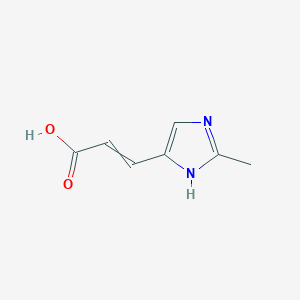
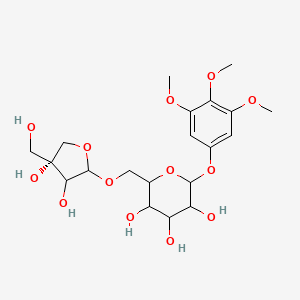

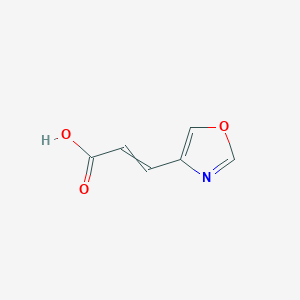
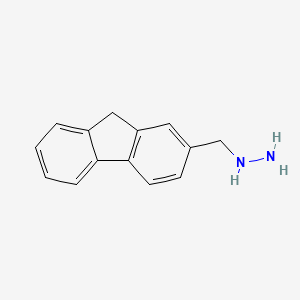
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
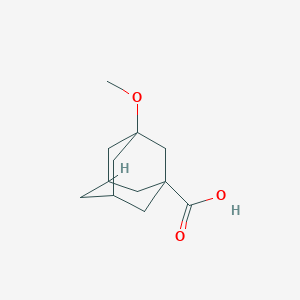


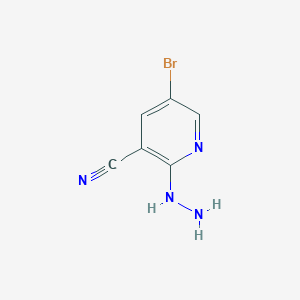
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
